molecular formula C9H11N3 B1603873 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine CAS No. 1778-74-1

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

Cat. No.: B1603873
CAS No.: 1778-74-1
M. Wt: 161.2 g/mol
InChI Key: MPGWXKYGIDJLQT-UHFFFAOYSA-N
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Description

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrole ring fused to a pyridine ring, forming a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving pyrrole and pyridine derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Overview

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry and biological research. Its unique bicyclic structure, consisting of a pyrrole ring fused to a pyridine ring, contributes to its diverse applications in drug discovery, particularly in the development of anticancer agents and kinase inhibitors.

Scientific Research Applications

The compound has been studied for various applications across different scientific fields:

  • Medicinal Chemistry : It serves as a scaffold for designing novel anticancer drugs due to its ability to inhibit specific kinases and disrupt cellular processes.
  • Biological Research : Used as a probe for investigating enzyme activities and biological pathways.
  • Material Science : It is explored as an intermediate in the synthesis of new materials and agrochemicals.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. Notably, compounds derived from this structure have shown significant activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.

Key Findings :

  • IC50 Values : The most potent derivative (designated as 10t) exhibited IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating strong inhibitory effects on cancer cell proliferation .
  • Mechanism of Action : The compound primarily acts by inhibiting tubulin polymerization, which is crucial for cancer cell division. This was evidenced by experiments showing that 10t effectively disrupted microtubule dynamics at concentrations as low as 0.12 μM .

Kinase Inhibition

The compound also demonstrates potential as a selective inhibitor of various kinases, which play critical roles in signaling pathways related to cancer progression.

Case Studies

A notable case study focused on the structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridine derivatives revealed:

  • Compound 10t showed the highest potency across multiple cancer cell lines.
  • The compound induced apoptosis and arrested the cell cycle in the G2/M phase, further supporting its potential as an anticancer agent .
CompoundCell Line TestedIC50 (μM)Mechanism of Action
10tHeLa0.12Tubulin inhibition
10tSGC-79010.21Tubulin inhibition
10tMCF-70.18Tubulin inhibition
7cA5490.82c-Met inhibition
7cHepG21.00c-Met inhibition

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine, also known as a pyrrolo-pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles in cancer treatment and as a kinase inhibitor, particularly in relation to its interaction with various cellular pathways.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11N3
  • Molecular Weight : 161.21 g/mol
  • Purity : Typically ≥98% .

The biological activity of this compound primarily involves its ability to inhibit specific kinases and disrupt cellular processes such as tubulin polymerization. This compound has been linked to the inhibition of the colchicine-binding site on tubulin, which is crucial for cancer cell proliferation.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant antitumor effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound showed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values ranging from 0.12 to 0.21 μM .
  • Mechanistic Insights : The most potent derivative inhibited tubulin polymerization effectively at concentrations as low as 3 μM and disrupted microtubule dynamics at even lower concentrations (0.12 μM) .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridine derivatives. The findings indicated that:

  • A specific derivative (10t) exhibited the highest potency against multiple cancer cell lines.
  • The compound induced apoptosis and arrested the cell cycle in the G2/M phase .

Table of Biological Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
10tHeLa0.12Tubulin inhibition
10tSGC-79010.21Tubulin inhibition
10tMCF-70.18Tubulin inhibition
7cA5490.82c-Met inhibition
7cHepG21.00c-Met inhibition

Kinase Inhibition

Research indicates that pyrrolo[3,2-c]pyridine derivatives can act as selective inhibitors for various kinases:

  • SGK-1 Kinase Inhibition : Some studies have identified these compounds as effective SGK-1 inhibitors, suggesting therapeutic potential in diseases mediated by this kinase .

Properties

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGWXKYGIDJLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627398
Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-74-1
Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)-acetamide (1 eq.) in ether is treated with lithium aluminum hydride (4 eq.), refluxed for 8 h, cooled to 0° C. and quenched by addition of Rochelle's salt solution. The reaction mixture is extracted with CH2Cl2. The extracts are combined dried over MgSO4 and concentrated in vacuo to give the title amine product, which is used as is in step 9, below.
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Synthesis routes and methods II

Procedure details

A mixture of (1H-pyrrolo[3,2-c]pyridin-3-yl)-acetonitrile (0.260 g, 1.66 mmol) and 5% rhodium on alumina (0.26 g) in ethanol (10 mL) and concentrated NH4OH (5 mL) is placed under 55 psi hydrogen pressure on a Parr shaker. After 24 h at ambient temperature, the reaction mixture is filtered through Celite and concentrated in vacuo to afford the title amine, identified by NMR and mass spectral analyses.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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